CCG258747

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

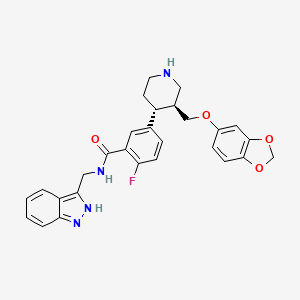

C28H27FN4O4 |

|---|---|

Peso molecular |

502.5 g/mol |

Nombre IUPAC |

5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(2H-indazol-3-ylmethyl)benzamide |

InChI |

InChI=1S/C28H27FN4O4/c29-23-7-5-17(11-22(23)28(34)31-14-25-21-3-1-2-4-24(21)32-33-25)20-9-10-30-13-18(20)15-35-19-6-8-26-27(12-19)37-16-36-26/h1-8,11-12,18,20,30H,9-10,13-16H2,(H,31,34)(H,32,33)/t18-,20-/m0/s1 |

Clave InChI |

KGSBEYKVWODBRD-ICSRJNTNSA-N |

SMILES isomérico |

C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)C(=O)NCC3=C4C=CC=CC4=NN3)COC5=CC6=C(C=C5)OCO6 |

SMILES canónico |

C1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=C4C=CC=CC4=NN3)COC5=CC6=C(C=C5)OCO6 |

Origen del producto |

United States |

Foundational & Exploratory

CCG258747: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG258747 is a potent and selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2][3] Overexpression of GRK2 is implicated in the pathophysiology of numerous diseases, including heart failure and opioid tolerance, making it an attractive therapeutic target.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Selective GRK2 Inhibition

This compound exerts its primary effect through the direct inhibition of GRK2. This inhibition prevents the desensitization of GPCRs, a process critical for maintaining cellular responsiveness to a wide range of stimuli.

Molecular Interaction

This compound is a paroxetine analog that has been optimized for high potency and selectivity for GRK2.[4] It binds to the active site of GRK2, preventing the phosphorylation of agonist-bound GPCRs. This action blocks the subsequent recruitment of β-arrestin, a protein that mediates receptor desensitization and internalization.

Quantitative Profile of GRK2 Inhibition

The inhibitory activity and selectivity of this compound have been characterized through various in vitro kinase assays. The following table summarizes the key quantitative data.

| Parameter | Value | Selectivity vs. GRK2 | Reference |

| GRK2 IC50 | 18 nM | - | [1][3] |

| GRK1 Selectivity | 518-fold | Higher | [1][3] |

| GRK5 Selectivity | 83-fold | Higher | [1][3] |

| PKA Selectivity | >5500-fold | Higher | [1][3] |

| ROCK1 Selectivity | >550-fold | Higher | [1][3] |

Cellular Effects of this compound

The selective inhibition of GRK2 by this compound leads to distinct and sometimes opposing effects in different cellular contexts, primarily through its modulation of GPCR signaling pathways.

Inhibition of µ-Opioid Receptor Internalization

In the context of opioid signaling, GRK2 plays a crucial role in the desensitization and internalization of the µ-opioid receptor (MOR). This compound has been shown to effectively block this process.

-

Signaling Pathway:

Inhibition of µ-Opioid Receptor Internalization by this compound.

Dual Role in Mast Cell Function

This compound exhibits a fascinating dual role in mast cell activity. It inhibits IgE-mediated degranulation while simultaneously activating mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3][4]

Antigen cross-linking of IgE bound to its high-affinity receptor, FcεRI, on mast cells triggers a signaling cascade leading to degranulation and the release of inflammatory mediators. GRK2 is a positive regulator of this pathway. By inhibiting GRK2, this compound attenuates this allergic response.[5]

-

Signaling Pathway:

This compound Inhibits IgE-Mediated Mast Cell Degranulation.

Conversely, this compound acts as an agonist for MRGPRX2, a receptor expressed on certain subsets of mast cells.[2][4] This activation leads to calcium mobilization and degranulation, a pseudo-allergic response.[2][4]

-

Signaling Pathway:

This compound Activates Mast Cells via the MRGPRX2 Pathway.

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable properties for in vivo research.

| Parameter | Time Point | Concentration (nM) | Reference |

| Plasma Concentration | 30 min | 1520 | [6] |

| (10 mg/kg, i.p.) | 2 hours | 1180 | [6] |

| 4 hours | 760 | [6] | |

| 7 hours | 340 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

GRK2 Inhibition Assay (In Vitro)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GRK2.

-

Methodology:

-

Recombinant human GRK2 is incubated with a fluorescently labeled peptide substrate and ATP in a buffered solution.

-

This compound is added at varying concentrations.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated and unphosphorylated substrate is quantified using a suitable method, such as capillary electrophoresis or fluorescence polarization.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

-

µ-Opioid Receptor (MOR) Internalization Assay

-

Objective: To assess the ability of this compound to block agonist-induced internalization of the µ-opioid receptor.

-

Methodology:

-

HEK293 or U2OS cells stably expressing a tagged MOR (e.g., FLAG- or GFP-tagged) are cultured in appropriate media.

-

Cells are pre-incubated with various concentrations of this compound or vehicle control for a defined period.

-

A MOR agonist (e.g., DAMGO) is added to stimulate receptor internalization.

-

After incubation, the cells are fixed.

-

The localization of the tagged MOR is visualized and quantified using immunofluorescence microscopy or flow cytometry.

-

The extent of receptor internalization is determined by the decrease in cell surface receptor expression or the increase in intracellular receptor puncta.

-

The inhibitory effect of this compound is calculated by comparing the level of internalization in treated versus untreated cells.

-

Mast Cell Degranulation (β-hexosaminidase Release) Assay

-

Objective: To measure the effect of this compound on IgE-mediated and MRGPRX2-mediated mast cell degranulation.

-

Methodology:

-

For IgE-mediated degranulation, RBL-2H3 cells or primary mast cells are sensitized overnight with anti-DNP IgE.

-

Cells are washed and pre-incubated with this compound at various concentrations.

-

Degranulation is initiated by adding DNP-BSA (for IgE-mediated) or by directly adding this compound (for MRGPRX2-mediated activation).

-

After a 30-minute incubation at 37°C, the reaction is stopped by placing the cells on ice.

-

The cell supernatant is collected to measure the released β-hexosaminidase.

-

The remaining cells are lysed to determine the total cellular β-hexosaminidase content.

-

The activity of β-hexosaminidase in the supernatant and cell lysate is measured by incubating with a p-nitrophenyl-N-acetyl-β-D-glucosaminide substrate and measuring the absorbance at 405 nm.

-

The percentage of degranulation is calculated as the ratio of released β-hexosaminidase to the total cellular β-hexosaminidase.

-

Intracellular Calcium Mobilization Assay

-

Objective: To determine the effect of this compound on intracellular calcium levels in mast cells.

-

Methodology:

-

Mast cells (e.g., RBL-2H3 cells) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.

-

The cells are washed to remove extracellular dye and then resuspended in a calcium-containing buffer.

-

For IgE-mediated calcium mobilization, IgE-sensitized cells are pre-incubated with this compound before stimulation with antigen.

-

For MRGPRX2-mediated mobilization, this compound is added directly to the cells.

-

Changes in intracellular calcium concentration are monitored over time using a fluorometer or a fluorescence microscope by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

The data is typically presented as the ratio of fluorescence intensities, which is proportional to the intracellular calcium concentration.

-

Conclusion

This compound is a valuable research tool for investigating the roles of GRK2 in various physiological and pathological processes. Its high potency and selectivity make it a precise probe for dissecting GRK2-dependent signaling pathways. The compound's dual activity on mast cells—inhibiting IgE-mediated responses while activating MRGPRX2—highlights the complex interplay of signaling pathways in these immune cells and underscores the importance of target validation in specific cellular contexts. The experimental protocols provided herein offer a foundation for researchers to further explore the multifaceted mechanism of action of this compound and its potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]

- 5. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]

The Protein Target of CCG-258747: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-258747 is a potent and selective small molecule inhibitor that has garnered significant interest within the research community for its therapeutic potential. This technical guide provides a comprehensive overview of the primary protein target of CCG-258747, its mechanism of action, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Primary Protein Target: G Protein-Coupled Receptor Kinase 2 (GRK2)

The principal protein target of CCG-258747 is G protein-coupled receptor kinase 2 (GRK2) .[1][2][3] CCG-258747 is a selective inhibitor of GRK2, demonstrating significantly less activity against other related kinases.[1][4][2][3] GRKs are a family of serine/threonine protein kinases that play a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. Specifically, GRKs phosphorylate agonist-activated GPCRs, which promotes the binding of arrestin proteins, leading to receptor desensitization and internalization.[1] By inhibiting GRK2, CCG-258747 can modulate the signaling of various GPCRs, making it a valuable tool for studying GPCR biology and a potential therapeutic agent for diseases associated with aberrant GRK2 activity.

Quantitative Data

The inhibitory activity and selectivity of CCG-258747 have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Target | Reference |

| IC₅₀ | 18 nM | GRK2 | [1][2][3] |

Table 1: In vitro inhibitory potency of CCG-258747 against GRK2.

| Kinase | Selectivity (Fold vs. GRK2) | Reference |

| GRK1 | 518 | [4] |

| GRK5 | 83 | [4][3] |

| PKA | >5500 | [4] |

| ROCK1 | >550 | [4] |

Table 2: Selectivity profile of CCG-258747 against a panel of related kinases.

Signaling Pathways Modulated by CCG-258747

CCG-258747, through its inhibition of GRK2, influences several key signaling pathways. Two well-characterized examples are the µ-opioid receptor (MOR) internalization pathway and the FcεRI signaling pathway in mast cells.

µ-Opioid Receptor (MOR) Internalization Pathway

GRK2 is a key regulator of MOR desensitization and internalization. Upon agonist binding, GRK2 phosphorylates the MOR, leading to arrestin recruitment and subsequent receptor endocytosis. By inhibiting GRK2, CCG-258747 blocks this process, thereby prolonging MOR signaling at the cell surface.[1][4]

Caption: µ-Opioid Receptor Internalization Pathway.

FcεRI Signaling Pathway in Mast Cells

In mast cells, GRK2 has been shown to be involved in the signaling cascade initiated by the cross-linking of the high-affinity IgE receptor, FcεRI.[1][5] Inhibition of GRK2 by CCG-258747 can attenuate IgE-mediated anaphylaxis by interfering with this pathway.[1][5]

Caption: FcεRI Signaling Pathway in Mast Cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of CCG-258747 with its target.

In Vitro Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC₅₀) of CCG-258747 against GRK2 and other kinases.

Methodology:

-

Recombinant human GRK2 is incubated with a fluorescently labeled peptide substrate and ATP in a buffered solution.

-

CCG-258747 is added at varying concentrations to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the phosphorylated and unphosphorylated peptide substrates are separated by capillary electrophoresis.

-

The extent of phosphorylation is quantified by measuring the fluorescence of the separated peptides.

-

IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

µ-Opioid Receptor (MOR) Internalization Assay

Objective: To assess the effect of CCG-258747 on agonist-induced MOR internalization in living cells.

Methodology:

-

HEK293 cells stably expressing a tagged MOR (e.g., FLAG-tagged) are cultured in appropriate media.

-

Cells are pre-incubated with varying concentrations of CCG-258747 or vehicle control.

-

MOR internalization is stimulated by the addition of a MOR agonist (e.g., DAMGO).

-

After a defined incubation period, the cells are fixed.

-

The amount of MOR remaining on the cell surface is quantified using an antibody-based method, such as flow cytometry or an enzyme-linked immunosorbent assay (ELISA), with an antibody directed against the extracellular tag.

-

The percentage of internalized receptors is calculated relative to untreated cells.

Caption: MOR Internalization Assay Workflow.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To measure the effect of CCG-258747 on IgE-mediated degranulation in mast cells.

Methodology:

-

Rat basophilic leukemia (RBL-2H3) cells or primary mast cells are sensitized with anti-DNP IgE.

-

The sensitized cells are pre-incubated with various concentrations of CCG-258747 or vehicle.

-

Degranulation is triggered by challenging the cells with DNP-BSA antigen.

-

The cell supernatant is collected, and the release of the granular enzyme β-hexosaminidase is measured using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

The total cellular β-hexosaminidase content is determined by lysing the cells with a detergent.

-

The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total cellular β-hexosaminidase.

Conclusion

CCG-258747 is a well-characterized, potent, and selective inhibitor of GRK2. Its ability to modulate GPCR signaling through the inhibition of GRK2-mediated receptor desensitization and internalization has been demonstrated in various in vitro and cell-based assays. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of CCG-258747 and the broader role of GRK2 in health and disease. This information is critical for researchers and drug development professionals seeking to leverage the therapeutic promise of GRK2 inhibition.

References

- 1. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | GRK2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]

CCG258747: A Selective G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Specifically, GRK2 is a ubiquitously expressed kinase that phosphorylates agonist-activated GPCRs, leading to their desensitization and internalization. Dysregulation of GRK2 activity has been implicated in various pathological conditions, including heart failure and opioid tolerance, making it an attractive therapeutic target. This technical guide provides an in-depth overview of CCG258747, a potent and selective small-molecule inhibitor of GRK2, intended for researchers, scientists, and drug development professionals.

This compound is a paroxetine-based compound that has demonstrated high potency and selectivity for GRK2 over other kinases.[1] Its development represents a significant advancement in the quest for selective GRK2 inhibitors with therapeutic potential. This document will detail the quantitative data associated with this compound's inhibitory activity, provide comprehensive experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| GRK2 | 18 | [1][2] |

Table 2: Selectivity Profile of this compound

| Kinase | Fold Selectivity over GRK2 | Reference |

| GRK1 | 518 | [2] |

| GRK5 | 83 | [2] |

| PKA | >5500 | [2] |

| ROCK1 | >550 | [2] |

Signaling Pathways

GRK2 is a central node in GPCR signaling, mediating receptor desensitization. This compound, by inhibiting GRK2, modulates these pathways. Furthermore, studies have revealed its impact on other signaling cascades, such as those initiated by the high-affinity IgE receptor (FcεRI) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

GRK2 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the kinase activity of GRK2.

Methodology:

-

Reagent Preparation:

-

Purified recombinant GRK2 is prepared.

-

Rhodopsin-rich rod outer segment (ROS) membranes are prepared from bovine retinas to serve as the substrate.

-

A stock solution of [γ-³²P]ATP is prepared.

-

Serial dilutions of this compound are prepared in an appropriate buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM MgCl₂, 1 mM DTT).

-

-

Reaction Setup:

-

In a microcentrifuge tube, purified GRK2 is pre-incubated with varying concentrations of this compound for 10-15 minutes at room temperature.

-

-

Kinase Reaction:

-

The kinase reaction is initiated by adding the ROS membranes and [γ-³²P]ATP to the pre-incubated GRK2/inhibitor mixture.

-

The final reaction mixture typically contains 20 mM HEPES (pH 7.4), 2 mM MgCl₂, 1 mM DTT, 100 µM ATP, and a specific activity of [γ-³²P]ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at 30°C.

-

-

Reaction Termination and Analysis:

-

The reaction is terminated by the addition of SDS-PAGE sample buffer.

-

The samples are then subjected to SDS-PAGE to separate the proteins.

-

The gel is dried, and the phosphorylated rhodopsin is visualized by autoradiography.

-

The intensity of the radiolabeled bands is quantified using densitometry.

-

-

Data Analysis:

-

The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

μ-Opioid Receptor (MOR) Internalization Assay

This cell-based assay assesses the effect of this compound on agonist-induced internalization of the μ-opioid receptor.

Methodology:

-

Cell Culture and Plating:

-

Human embryonic kidney (HEK) 293 cells stably expressing an N-terminally FLAG-tagged μ-opioid receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.

-

Cells are seeded onto collagen-coated glass coverslips in 24-well plates and allowed to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Cells are serum-starved for a defined period (e.g., 2 hours) prior to the experiment.

-

Cells are then pre-treated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Receptor internalization is stimulated by adding a saturating concentration of the MOR agonist DAMGO (e.g., 10 µM) and incubating for a specific time (e.g., 30 minutes) at 37°C.

-

-

Immunofluorescence Staining:

-

Following stimulation, the cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

-

The cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Non-specific binding is blocked by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

-

The cells are then incubated with a primary antibody against the FLAG tag (e.g., mouse anti-FLAG M2 antibody) overnight at 4°C.

-

After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature in the dark.

-

-

Imaging and Quantification:

-

The coverslips are mounted onto glass slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Images are acquired using a confocal microscope.

-

Receptor internalization is quantified by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments. This can be done using image analysis software by defining regions of interest.

-

Calcium Mobilization Assay

This assay is used to measure changes in intracellular calcium concentration in response to MRGPRX2 activation by this compound.

Methodology:

-

Cell Preparation and Dye Loading:

-

Rat basophilic leukemia (RBL-2H3) cells stably expressing MRGPRX2 are harvested and washed with a calcium-free buffer.

-

The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a buffer containing a low concentration of Pluronic F-127 for 30-60 minutes at 37°C in the dark to facilitate dye loading.

-

After loading, the cells are washed to remove extracellular dye and resuspended in a calcium-containing buffer.

-

-

Fluorometric Measurement:

-

The dye-loaded cells are placed in a fluorometer cuvette or a multi-well plate.

-

A baseline fluorescence reading is established.

-

This compound is added to the cells at various concentrations, and the change in fluorescence is monitored over time.

-

Fura-2 is a ratiometric dye, and the fluorescence is typically measured at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission at a single wavelength (e.g., 510 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

-

Data Analysis:

-

The change in the fluorescence ratio is plotted over time to visualize the calcium transient.

-

The peak increase in the fluorescence ratio is used to determine the dose-response relationship for this compound-induced calcium mobilization.

-

Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Methodology:

-

Cell Stimulation:

-

RBL-2H3 cells expressing MRGPRX2 are seeded in 24-well plates and cultured overnight.

-

The cells are washed with a buffered salt solution (e.g., Tyrode's buffer).

-

The cells are then stimulated with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

-

Sample Collection:

-

After stimulation, the supernatant containing the released β-hexosaminidase is collected.

-

The remaining cells are lysed with a buffer containing a detergent (e.g., 0.1% Triton X-100) to measure the total cellular β-hexosaminidase content.

-

-

Enzyme Assay:

-

Aliquots of the supernatant and the cell lysate are incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), in a citrate buffer (pH 4.5).

-

The reaction is allowed to proceed for a specific time (e.g., 1-2 hours) at 37°C.

-

The reaction is stopped by the addition of a stop buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 10).

-

The absorbance of the product (p-nitrophenol) is measured at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of lysate)) x 100.

-

The dose-response curve for this compound-induced degranulation is then plotted.

-

Conclusion

This compound has emerged as a valuable research tool for studying the physiological and pathological roles of GRK2. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of GRK2 inhibition and the multifaceted pharmacology of compounds like this compound. As research in this area progresses, this compound and its analogs may pave the way for novel therapeutic strategies for a range of human diseases.

References

CCG258747: A Technical Guide for Researchers

An In-depth Examination of the Structure, Properties, and Biological Activity of a Selective GRK2 Inhibitor

This technical guide provides a comprehensive overview of CCG258747, a potent and selective inhibitor of the G protein-coupled receptor kinase 2 (GRK2). This compound is a valuable research tool for investigating the physiological and pathological roles of GRK2, particularly in contexts such as heart failure and opioid tolerance.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, biological activity, and the experimental protocols used for its characterization.

Core Chemical and Physical Properties

This compound is a synthetic organic molecule with a complex heterocyclic structure. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(1H-indazol-5-yl)-1'-((3S,4R)-1-(4-fluorobenzoyl)-3-(hydroxymethyl)-4-(4-(methylamino)phenoxy)piperidin-4-yl)methan-1-one |

| Molecular Formula | C28H27FN4O4 |

| Molecular Weight | 502.54 g/mol [2] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)N2C--INVALID-LINK--C(=O)N3CCC(CC3)C4=CC5=C(C=C4)NN=C5">C@HOC6=CC=C(C=C6)NC)F |

| PubChem CID | 146019255[3] |

| CAS Number | 2615910-00-2[2] |

In Vitro Biological Activity

This compound is a highly potent and selective inhibitor of GRK2, demonstrating significantly less activity against other kinases. This selectivity makes it a precise tool for elucidating the specific functions of GRK2.

| Target | IC50 (nM) | Selectivity (fold vs. GRK2) |

| GRK2 | 18[1][2] | - |

| GRK1 | - | 518[1][2] |

| GRK5 | - | 83[1][2] |

| PKA | - | >5500[1][2] |

| ROCK1 | - | >550[1][2] |

Signaling Pathways and Biological Effects

This compound has been shown to modulate several key signaling pathways, primarily through its inhibition of GRK2. These effects have significant implications for various physiological and pathological processes.

GRK2-Mediated µ-Opioid Receptor Desensitization

GRK2 plays a critical role in the desensitization of G protein-coupled receptors (GPCRs), including the µ-opioid receptor (MOR). Upon agonist binding, GRK2 phosphorylates the intracellular domains of the receptor, leading to the recruitment of β-arrestin and subsequent receptor internalization. This process is a key mechanism of opioid tolerance. This compound, by inhibiting GRK2, blocks this phosphorylation and subsequent internalization of the MOR.[1][2]

Caption: GRK2-mediated desensitization of the µ-opioid receptor.

IgE-Mediated Mast Cell Activation

In the context of allergic responses, GRK2 has been implicated in the signaling cascade downstream of the high-affinity IgE receptor (FcεRI) on mast cells. Cross-linking of FcεRI by antigen-bound IgE leads to mast cell degranulation and the release of inflammatory mediators. This compound has been shown to attenuate these responses by inhibiting GRK2.[4][5]

Caption: Role of GRK2 in IgE-mediated mast cell activation.

Off-Target Activation of MRGPRX2/B2

Interestingly, while inhibiting GRK2-dependent pathways, this compound has been observed to have an off-target activating effect on the Mas-related G protein-coupled receptors MRGPRX2 (human) and MRGPRB2 (mouse).[4][5] This can lead to mast cell degranulation through a mechanism independent of IgE and GRK2. This dual activity is an important consideration for in vivo studies.

Caption: Off-target activation of MRGPRX2/B2 by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

GRK2 Inhibition Assay (In Vitro)

This protocol describes a radiometric assay to determine the IC50 of this compound against GRK2.

Workflow:

Caption: Workflow for the in vitro GRK2 inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).

-

Dilute purified recombinant GRK2 to the desired concentration in the reaction buffer.

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.

-

Prepare a solution of the substrate (e.g., rhodopsin) in the reaction buffer.

-

Prepare a solution of ATP containing a known amount of [γ-32P]ATP.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the GRK2 enzyme and the specified concentration of this compound or vehicle (DMSO).

-

Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding the substrate and the [γ-32P]ATP solution.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

-

-

Data Analysis:

-

Quantify the band intensities corresponding to the phosphorylated substrate.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

µ-Opioid Receptor (MOR) Internalization Assay

This protocol outlines a cell-based assay to assess the effect of this compound on agonist-induced MOR internalization.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 or U2OS cells in appropriate media.

-

Transfect cells with a plasmid encoding a tagged MOR (e.g., FLAG-tag or a fluorescent protein fusion).

-

-

Compound Treatment:

-

Plate the transfected cells onto coverslips or into multi-well plates.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 20 minutes).

-

-

Agonist Stimulation:

-

Stimulate the cells with a MOR agonist (e.g., DAMGO) for a defined period (e.g., 10-20 minutes) to induce receptor internalization.

-

-

Immunofluorescence Staining (for tagged receptors):

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific binding with a blocking solution (e.g., BSA in PBS).

-

Incubate with a primary antibody against the tag.

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify receptor internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity.

-

Mast Cell Degranulation Assay (In Vitro)

This assay measures the release of β-hexosaminidase, a marker of mast cell degranulation, to assess the inhibitory effect of this compound on IgE-mediated activation.

Methodology:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in complete medium.

-

Sensitize the cells by incubating them overnight with anti-DNP IgE.

-

-

Compound Treatment:

-

Wash the sensitized cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

-

Pre-incubate the cells with different concentrations of this compound or vehicle for 30 minutes at 37°C.

-

-

Antigen Challenge:

-

Trigger degranulation by adding DNP-BSA (antigen) and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Measurement of β-Hexosaminidase Release:

-

Centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant (contains released β-hexosaminidase) and lyse the cell pellet (contains intracellular β-hexosaminidase).

-

Measure the enzymatic activity in both fractions by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition.

-

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to stimuli, providing insight into the signaling pathways affected by this compound.

Methodology:

-

Cell Preparation and Dye Loading:

-

Use RBL-2H3 cells (for IgE-mediated signaling) or cells expressing MRGPRX2 (for off-target effects).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

-

-

Compound Treatment:

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with this compound or vehicle.

-

-

Stimulation and Measurement:

-

Place the cells in a fluorometer or on a fluorescence microscope.

-

Record the baseline fluorescence.

-

Add the stimulus (e.g., DNP-BSA for IgE-sensitized cells, or this compound itself to test for MRGPRX2 activation).

-

Continuously record the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence at two different excitation or emission wavelengths (depending on the dye) to determine the relative intracellular calcium concentration.

-

Passive Cutaneous Anaphylaxis (PCA) Assay (In Vivo)

The PCA model is used to evaluate the effect of this compound on IgE-mediated allergic reactions in vivo.

Methodology:

-

Sensitization:

-

Inject mice intradermally in the ear or paw with anti-DNP IgE.

-

-

Compound Administration:

-

After a period of sensitization (e.g., 24 hours), administer this compound or vehicle intravenously or intraperitoneally.

-

-

Antigen Challenge and Dye Extravasation:

-

After a short period (e.g., 30 minutes), challenge the mice by intravenous injection of DNP-BSA mixed with Evans blue dye.

-

-

Measurement of Vascular Permeability:

-

After a defined time (e.g., 30-60 minutes), euthanize the mice and excise the sensitized tissue (ear or paw).

-

Extract the Evans blue dye from the tissue using a solvent (e.g., formamide).

-

Quantify the amount of extravasated dye by measuring the absorbance of the extract at a specific wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Compare the amount of dye extravasation in the this compound-treated group to the vehicle-treated group to determine the extent of inhibition of the anaphylactic response.

-

Conclusion

This compound is a powerful and selective tool for the study of GRK2-mediated signaling. Its ability to inhibit GRK2 with high potency makes it invaluable for dissecting the roles of this kinase in a variety of cellular processes. Researchers using this compound should be mindful of its off-target effects on MRGPRX2/B2, particularly in the context of mast cell biology. The detailed protocols provided in this guide should facilitate the effective use of this compound in a research setting and contribute to a deeper understanding of GRK2 function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]

- 5. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

CCG-258747: A Technical Guide to its Involvement in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-258747 is a potent and selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). Its targeted activity makes it a valuable tool for investigating the physiological and pathological roles of GRK2. This technical guide provides an in-depth overview of the signaling pathways modulated by CCG-258747, with a focus on G protein-coupled receptor (GPCR) desensitization and mast cell activation. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for key assays and visualizations of the involved signaling cascades.

Introduction to CCG-258747

CCG-258747 is a selective inhibitor of GRK2, a serine/threonine kinase that plays a crucial role in the desensitization of agonist-activated GPCRs.[1][2] By phosphorylating the intracellular domains of activated GPCRs, GRK2 initiates a process that leads to the recruitment of β-arrestins, which uncouple the receptor from its G protein, leading to signal termination and receptor internalization.[3][4] Dysregulation of GRK2 activity has been implicated in various diseases, including heart failure, opioid tolerance, and certain inflammatory conditions.[1][2][5] CCG-258747's selectivity for GRK2 allows for the specific interrogation of these processes.

It is important to note that while other research compounds with the "CCG-" prefix, such as CCG-1423, are known inhibitors of the RhoA/MRTF-A/SRF signaling pathway, current evidence indicates that CCG-258747's primary mechanism of action is through the inhibition of GRK2.

Quantitative Data: Inhibitory Profile of CCG-258747

The inhibitory activity and selectivity of CCG-258747 have been characterized through various kinase assays. The following table summarizes the key quantitative data.

| Target Kinase | IC50 Value | Selectivity vs. GRK2 |

| GRK2 | 18 nM | - |

| GRK1 | - | 518-fold |

| GRK5 | - | 83-fold |

| PKA | - | >5500-fold |

| ROCK1 | - | >550-fold |

| [Source: MedchemExpress.com[1]] |

Core Signaling Pathways Involving CCG-258747

CCG-258747 is primarily involved in signaling pathways where GRK2 plays a key regulatory role. These include the desensitization of GPCRs, such as the µ-opioid receptor, and the modulation of immune responses, like those mediated by the FcεRI receptor in mast cells.

GRK2-Mediated µ-Opioid Receptor (MOR) Internalization

The µ-opioid receptor (MOR) is a classic example of a GPCR that undergoes desensitization and internalization upon prolonged agonist stimulation. This process is a key mechanism underlying opioid tolerance.[6][7] GRK2 is instrumental in phosphorylating the activated MOR, which flags it for β-arrestin binding and subsequent removal from the cell surface.[3] By inhibiting GRK2, CCG-258747 can block this internalization process.[1]

FcεRI Signaling Pathway in Mast Cells

The high-affinity IgE receptor, FcεRI, is critical for initiating allergic responses in mast cells.[8][9] Antigen cross-linking of IgE-bound FcεRI triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators.[10] Recent studies have shown that CCG-258747 can attenuate IgE-mediated anaphylaxis by inhibiting GRK2 and the FcεRI signaling pathway.[1] This suggests a role for GRK2 in modulating the strength or duration of this immune response.

Experimental Protocols

The following are generalized protocols for assays relevant to the study of CCG-258747. Researchers should optimize these protocols for their specific experimental systems.

In Vitro GRK2 Kinase Assay

This protocol describes a method to measure the kinase activity of GRK2 and its inhibition by compounds like CCG-258747, often using a radioactive or luminescence-based readout.

Objective: To determine the IC50 of CCG-258747 against GRK2.

Materials:

-

Recombinant human GRK2

-

GRK2 substrate (e.g., Rhodopsin or a synthetic peptide)

-

CCG-258747

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 2 mM EDTA, 7.5 mM MgCl2)

-

[γ-³²P]ATP or ATP for luminescence-based kits (e.g., Kinase-Glo®)

-

96-well assay plates

-

Scintillation counter or luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of CCG-258747 in DMSO, then dilute further in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the GRK2 substrate, and the diluted CCG-258747 or vehicle control (DMSO).

-

Enzyme Addition: Add recombinant GRK2 to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

-

Initiate Kinase Reaction: Start the reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or as per kit instructions).

-

Detection:

-

Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence Assay: Add the detection reagent (e.g., Kinase-Glo®), which measures the amount of ATP remaining. A decrease in luminescence indicates higher kinase activity.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of CCG-258747. Fit the data to a dose-response curve to calculate the IC50 value.

µ-Opioid Receptor (MOR) Internalization Assay

This protocol outlines a cell-based imaging assay to quantify the effect of CCG-258747 on agonist-induced MOR internalization.

Objective: To visualize and quantify the inhibition of MOR internalization by CCG-258747.

Materials:

-

HEK293 or other suitable cells stably expressing a tagged MOR (e.g., MOR-GFP, FLAG-MOR).

-

Cell culture medium and supplements.

-

MOR agonist (e.g., DAMGO).

-

CCG-258747.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Primary antibody against the tag (if not a fluorescently tagged receptor).

-

Fluorescently labeled secondary antibody.

-

Nuclear stain (e.g., DAPI).

-

High-content imaging system or confocal microscope.

Procedure:

-

Cell Culture: Plate MOR-expressing cells onto glass-bottom plates or coverslips and grow to 70-80% confluency.

-

Compound Treatment: Pre-incubate the cells with various concentrations of CCG-258747 or vehicle control for a specified time (e.g., 30 minutes) in serum-free medium.

-

Agonist Stimulation: Add the MOR agonist (e.g., 10 µM DAMGO) to the wells and incubate at 37°C for 30-60 minutes to induce receptor internalization. Include a negative control group with no agonist.

-

Fixation and Staining:

-

Wash the cells with cold PBS.

-

Fix the cells with 4% paraformaldehyde.

-

If using an antibody, permeabilize the cells and perform standard immunocytochemistry with primary and fluorescent secondary antibodies.

-

Stain the nuclei with DAPI.

-

-

Imaging: Acquire images using a high-content imager or confocal microscope. Capture both the receptor fluorescence (e.g., GFP or secondary antibody) and the nuclear stain.

-

Image Analysis:

-

Use image analysis software to identify individual cells and their nuclei.

-

Quantify receptor internalization by measuring the intensity of fluorescent puncta (internalized receptors) within the cytoplasm or by the change in fluorescence intensity at the plasma membrane versus the cytoplasm.

-

Calculate the percentage of internalization for each condition relative to the agonist-only control.

-

-

Data Analysis: Plot the percentage of internalization against the concentration of CCG-258747 to determine its inhibitory effect.

Conclusion

CCG-258747 is a valuable pharmacological tool for the study of GRK2-mediated signaling. Its high selectivity allows for the precise dissection of pathways involved in GPCR desensitization and immune modulation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize CCG-258747 to investigate the multifaceted roles of GRK2 in health and disease, and to explore its potential as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Molecular basis for the potential role of GRK2 in pathological disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting GPCR-Gβγ-GRK2 signaling as a novel strategy for treating cardiorenal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Content Screening of mu Opioid Receptor Internalization Using Fluorescent Rabbit Monoclonal Antibodies Against Its N-Terminal Fragment: R&D Systems [rndsystems.com]

- 6. Ligand-induced μ opioid receptor internalization in enteric neurons following chronic treatment with the opiate fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical opioids differentially induce co-internalization of μ- and δ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The FcεRI signaling pathway is involved in the pathogenesis of lacrimal gland benign lymphoepithelial lesions as shown by transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Trafficking and Signaling of the High Affinity IgE Receptor by FcεRIβ and the Potential Impact of FcεRIβ Splicing in Allergic Inflammation | MDPI [mdpi.com]

CCG258747: A Technical Guide to its Application in Studying G Protein-Coupled Receptor Desensitization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The desensitization of these receptors, a process that prevents overstimulation, is a critical regulatory mechanism. A key player in this process is the G protein-coupled receptor kinase 2 (GRK2). Dysregulation of GRK2 activity has been implicated in various pathologies, making it an attractive therapeutic target. This technical guide provides an in-depth overview of CCG258747, a selective inhibitor of GRK2, and its application in the study of GPCR desensitization. This document includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to GPCR Desensitization and the Role of GRK2

GPCRs, upon activation by an agonist, undergo a conformational change that allows them to couple to and activate heterotrimeric G proteins, initiating downstream signaling cascades. To prevent excessive signaling, a negative feedback mechanism known as desensitization is triggered. This process is primarily initiated by the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs).

GRK2 is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in the desensitization of numerous GPCRs. Upon receptor activation, GRK2 is recruited to the plasma membrane where it phosphorylates the intracellular loops and/or the C-terminal tail of the agonist-bound receptor. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the phosphorylated receptor sterically hinders further G protein coupling, effectively terminating G protein-mediated signaling. Furthermore, β-arrestin acts as a scaffold protein, promoting receptor internalization via clathrin-coated pits and initiating G protein-independent signaling pathways.

This compound: A Selective GRK2 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for GRK2. Its ability to specifically target GRK2 makes it a valuable tool for dissecting the role of this kinase in various physiological and pathological processes, including GPCR desensitization.

Quantitative Data for this compound

The inhibitory activity and selectivity of this compound have been quantified in various studies. A summary of this data is presented below for easy comparison.

| Target Kinase | IC50 (nM) | Selectivity (fold) vs. GRK2 |

| GRK2 | 18 | - |

| GRK1 | - | 518 |

| GRK5 | - | 83 |

| PKA | - | >5500 |

| ROCK1 | - | >550 |

Table 1: Inhibitory activity and selectivity of this compound against various kinases. Data compiled from publicly available sources.[1][2]

Signaling Pathways and Mechanism of Action

To visually represent the processes discussed, the following diagrams illustrate the canonical GPCR desensitization pathway and the proposed mechanism of action for this compound.

Experimental Protocols

To facilitate the study of this compound and its effects on GPCR desensitization, detailed protocols for key experiments are provided below.

In Vitro GRK2 Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of this compound to inhibit the kinase activity of GRK2 by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP into a substrate.

Materials:

-

Recombinant human GRK2

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate (e.g., casein or a specific peptide substrate)

-

[γ-32P]ATP

-

Unlabeled ATP

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper (e.g., P81)

-

1% phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, the desired concentration of substrate, and a mix of unlabeled and [γ-32P]ATP.

-

Serially dilute this compound in kinase assay buffer to achieve a range of concentrations. Include a DMSO vehicle control.

-

Add the diluted this compound or vehicle to the reaction tubes.

-

Initiate the kinase reaction by adding recombinant GRK2 to each tube.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper three times with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

µ-Opioid Receptor (MOR) Internalization Assay (Immunofluorescence)

This assay visualizes and quantifies the effect of this compound on agonist-induced internalization of the µ-opioid receptor.

Materials:

-

Cells stably expressing a tagged MOR (e.g., HEK293 cells with N-terminally FLAG-tagged MOR)

-

Cell culture medium and supplements

-

Poly-D-lysine coated coverslips or imaging plates

-

MOR agonist (e.g., DAMGO)

-

This compound

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (e.g., anti-FLAG antibody)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed the MOR-expressing cells onto coated coverslips or imaging plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a saturating concentration of the MOR agonist (e.g., DAMGO) for a time known to induce robust internalization (e.g., 30-60 minutes). Include an unstimulated control.

-

Wash the cells with ice-cold PBS to stop internalization and fix them with fixation buffer.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary antibody diluted in blocking buffer.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear stain.

-

Wash the cells and mount the coverslips onto slides or image the plates directly.

-

Acquire images using a fluorescence microscope. Quantify receptor internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments.

β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to an activated GPCR, a key step in desensitization, using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

Cells co-expressing a GPCR fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

-

Cell culture medium

-

GPCR agonist

-

This compound

-

BRET substrate (e.g., coelenterazine h)

-

Microplate reader capable of detecting BRET signals

Procedure:

-

Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.

-

Pre-treat the cells with different concentrations of this compound or vehicle.

-

Add the GPCR agonist to stimulate the receptor.

-

Add the BRET substrate and incubate for a short period (e.g., 5-10 minutes) in the dark.

-

Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible microplate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates β-arrestin recruitment.

-

Analyze the effect of this compound on the agonist-induced BRET signal.

Cellular cAMP Measurement Assay

This assay determines the effect of this compound on the downstream signaling of a Gs- or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells expressing the GPCR of interest

-

Cell culture medium

-

GPCR agonist and/or antagonist

-

This compound

-

Forskolin (for Gi-coupled receptors)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Microplate reader compatible with the chosen assay kit

Procedure:

-

Seed cells into a suitable microplate.

-

Pre-treat the cells with this compound or vehicle.

-

For Gs-coupled receptors, stimulate with the agonist. For Gi-coupled receptors, stimulate with forskolin to induce cAMP production, followed by the addition of the agonist to inhibit it.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Perform the cAMP measurement following the kit's instructions.

-

Determine the concentration of cAMP in each well based on a standard curve.

-

Analyze the effect of this compound on the agonist-mediated changes in cAMP levels.

Experimental Workflow Visualization

The following diagram outlines a general workflow for characterizing the effect of a compound like this compound on GPCR desensitization.

Conclusion

This compound is a potent and selective inhibitor of GRK2, making it an invaluable pharmacological tool for investigating the intricacies of GPCR desensitization. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies. The provided diagrams offer a clear visual framework for understanding the underlying biological processes and experimental designs. By employing the methodologies outlined herein, researchers can further elucidate the role of GRK2 in health and disease, and potentially contribute to the development of novel therapeutics targeting GPCR signaling pathways.

References

The GRK2 Inhibitor CCG-258747: A Technical Guide to its Impact on Opioid Tolerance Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of tolerance to opioid analgesics remains a significant impediment to their long-term efficacy in managing chronic pain. A key cellular mechanism implicated in this process is the desensitization and internalization of the µ-opioid receptor (MOR), a process heavily regulated by G protein-coupled receptor kinases (GRKs). This technical guide focuses on CCG-258747, a potent and selective inhibitor of GRK2, and its role in the study of opioid tolerance. By preventing GRK2-mediated phosphorylation of the MOR, CCG-258747 effectively blocks receptor internalization, thereby offering a powerful pharmacological tool to investigate and potentially counteract the molecular underpinnings of opioid tolerance. This document provides an in-depth overview of the mechanism of action, relevant experimental protocols, quantitative data from related studies, and visual diagrams of the associated signaling pathways and experimental workflows.

Introduction: The Role of GRK2 in Opioid Tolerance

Opioid agonists, such as morphine, exert their analgesic effects by activating the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1] Chronic activation of the MOR initiates a series of events leading to a diminished analgesic response, a phenomenon known as tolerance.[2] A critical step in this process is the phosphorylation of the activated MOR by GRKs, particularly GRK2.[3][4] This phosphorylation event recruits β-arrestin proteins, which not only desensitize the receptor by uncoupling it from its G protein signaling pathway but also facilitate its removal from the cell surface via internalization (endocytosis).[4] This reduction in the number of available receptors at the cell surface is a direct contributor to the tolerant state.

CCG-258747 is a novel, potent, and selective inhibitor of GRK2, developed from a paroxetine-based scaffold.[5] Its ability to specifically target GRK2 makes it an invaluable research tool for dissecting the role of this kinase in MOR regulation and, by extension, in the development of opioid tolerance.

Mechanism of Action of CCG-258747

The primary mechanism of action of CCG-258747 in the context of opioid tolerance is the inhibition of GRK2-mediated MOR phosphorylation. By binding to GRK2, CCG-258747 prevents the kinase from phosphorylating the intracellular C-terminal tail of the agonist-bound MOR. This inhibition has several downstream consequences:

-

Reduced β-arrestin Recruitment: Without the phosphorylation signal, the recruitment of β-arrestin-2 to the MOR is significantly diminished.[6]

-

Inhibition of MOR Internalization: As β-arrestin is crucial for clathrin-mediated endocytosis of the MOR, its reduced recruitment leads to a significant blockage of receptor internalization.[5]

-

Sustained MOR Signaling: By keeping the MOR on the cell surface and coupled to its G protein, CCG-258747 can prolong the analgesic signal, potentially reducing the dose of opioid required and delaying the onset of tolerance.

Signaling Pathway Diagram

Figure 1: CCG-258747 inhibits GRK2-mediated MOR desensitization and internalization.

Quantitative Data

While in vivo studies specifically using CCG-258747 to quantify the reversal of morphine tolerance are still emerging, data from the primary literature on CCG-258747 and related studies on GRK2 manipulation provide a strong quantitative basis for its effects.

Table 1: In Vitro Potency and Selectivity of CCG-258747

| Kinase Target | IC50 (nM) | Selectivity Fold (vs. GRK2) |

| GRK2 | 18 | - |

| GRK1 | >9300 | >518 |

| GRK5 | 1500 | 83 |

| PKA | >100,000 | >5500 |

| ROCK1 | >10,000 | >550 |

| Data sourced from MedchemExpress product information, based on original research findings.[5] |

Table 2: Effect of GRK2 Inhibition/Deletion on Morphine Analgesic Tolerance in Animal Models

| Experimental Model | Nociceptive Test | Treatment/Condition | Morphine ED50 Fold-Shift (Tolerant vs. Naive) | Reference |

| C57BL/6 Mice | Tail-Flick | Chronic Morphine (Control) | ~4.8-fold increase | [7] |

| β-arrestin-2 KO Mice | Tail-Immersion | Chronic Morphine | Reduced tolerance development vs. Wild-Type | [8] |

| Sprague-Dawley Rats | Tail-Flick | Chronic Morphine (Control) | ~5 to 6-fold increase | [2] |

| Sprague-Dawley Rats | Tail-Flick | Chronic Morphine + GRK2 Inhibitor (Intrathecal) | Attenuated increase in ED50 | [3] |

| Note: This table aggregates data from multiple studies to illustrate the principle of GRK2's role in tolerance. The specific fold-shift can vary based on the exact dosing regimen and species. |

Experimental Protocols

The following protocols are generalized from standard methodologies used in opioid tolerance research and can be adapted for studies involving CCG-258747.

In Vivo Morphine Tolerance Induction and Assessment

Objective: To induce tolerance to the analgesic effects of morphine in rodents and assess the impact of CCG-258747 co-administration.

Materials:

-

Male C57BL/6 mice or Sprague-Dawley rats.

-

Morphine sulfate solution (for subcutaneous or intraperitoneal injection).

-

CCG-258747 solution (vehicle to be determined based on solubility and route of administration).

-

Hot Plate Analgesia Meter or Tail-Flick Analgesia Meter.

-

Animal scale, syringes, needles.

Protocol:

-

Baseline Nociceptive Threshold Measurement:

-

Hot Plate Test: Place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).[9][10][11] A cut-off time (e.g., 20-30 seconds) must be used to prevent tissue damage.[9]

-

Tail-Flick Test: Focus a beam of radiant heat onto the animal's tail and measure the latency to flick the tail away from the heat source.[12]

-

-

Tolerance Induction Regimen:

-

Administer morphine (e.g., 10 mg/kg, s.c.) twice daily for 7-9 days.[13]

-

For the experimental group, co-administer CCG-258747 (dose to be determined by pharmacokinetic studies) with each morphine injection. The control group receives morphine plus the vehicle for CCG-258747.

-

-

Assessment of Analgesia and Tolerance:

-

On Day 1 and on the final day of the regimen, perform a morphine dose-response curve.

-

Administer escalating doses of morphine to different subgroups of animals.

-

Measure the analgesic effect at each dose using the hot plate or tail-flick test 30 minutes post-injection.

-

Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[9]

-

-

Data Analysis:

-

Plot the %MPE against the log of the morphine dose to generate dose-response curves.

-

Calculate the ED50 (the dose of morphine that produces 50% of the maximum effect) for each group on Day 1 and the final day.

-

A significant rightward shift in the ED50 for the morphine-only group indicates the development of tolerance.[2][12] The degree of this shift is expected to be attenuated in the group co-treated with CCG-258747.

-

Experimental Workflow Diagram

Figure 2: General experimental workflow for an in vivo opioid tolerance study.

Conclusion and Future Directions

CCG-258747 represents a significant advancement in the pharmacological toolkit available for studying the molecular mechanisms of opioid tolerance. Its high potency and selectivity for GRK2 allow for precise interrogation of the role of MOR phosphorylation and internalization in the development of tolerance. The experimental frameworks provided in this guide offer a starting point for researchers to utilize CCG-258747 in preclinical models.

Future research should focus on comprehensive in vivo studies to fully characterize the dose-dependent effects of CCG-258747 on attenuating morphine tolerance, its impact on other opioid-related side effects such as respiratory depression and physical dependence, and its potential as a co-therapeutic to enhance the durability of opioid analgesia in chronic pain settings.

References

- 1. pnas.org [pnas.org]

- 2. ekja.org [ekja.org]

- 3. researchgate.net [researchgate.net]

- 4. Differential Mechanisms of Morphine Antinociceptive Tolerance Revealed in βArrestin-2 Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hot plate test - Wikipedia [en.wikipedia.org]

- 7. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Antinociception by hot plate test [bio-protocol.org]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. 4.5. Hot Plate Test [bio-protocol.org]

- 12. GPR171 activation regulates morphine tolerance but not withdrawal in a test-dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Investigating IgE-Mediated Anaphylaxis with CCG258747: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of IgE-mediated anaphylaxis using the selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG258747. This document outlines the core pharmacology of this compound, detailed experimental protocols for in vitro and in vivo studies, and a summary of its effects on key signaling pathways.

Introduction to this compound

This compound is a potent and selective inhibitor of GRK2, a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Emerging evidence has demonstrated that GRK2 is also a key regulator of IgE-mediated mast cell activation, a critical event in the pathophysiology of anaphylaxis and other allergic diseases.[1][2] By targeting GRK2, this compound offers a promising therapeutic strategy for attenuating the inflammatory cascade associated with IgE-mediated allergic responses.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

| Target | IC50 (nM) | Selectivity (fold vs. GRK2) |

| GRK2 | 18 | - |

| GRK1 | - | 518 |

| GRK5 | - | 83 |

| PKA | - | >5500 |

| ROCK1 | - | >550 |

Data compiled from MedchemExpress.com.[3]

Table 2: In Vitro and In Vivo Effects of this compound on IgE-Mediated Mast Cell Responses

| Assay | Cell Type/Model | This compound Concentration/Dose | Observed Effect |

| β-hexosaminidase Release | RBL-2H3 cells | 1-30 µM | Dose-dependent inhibition of degranulation[1][4] |

| Calcium Mobilization | RBL-2H3 cells | 1-30 µM | Inhibition of FcεRI-mediated calcium influx[1][4] |

| Passive Cutaneous Anaphylaxis | Mice | 5 mg/kg (i.v.) | Significant reduction in vascular permeability[3] |

This table summarizes the key findings from multiple studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on IgE-mediated anaphylaxis.

In Vitro Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This protocol describes the measurement of β-hexosaminidase release from the rat basophilic leukemia cell line (RBL-2H3), a common model for studying mast cell degranulation.

Materials:

-

RBL-2H3 cells

-

DNP-specific mouse IgE

-

DNP-BSA (antigen)

-

This compound

-

HEPES-buffered saline with 0.1% BSA

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

0.1% Triton X-100

-

96-well plates

Procedure:

-

Cell Sensitization: Seed RBL-2H3 cells (5 x 10^4 cells/well) in a 96-well plate and sensitize with DNP-specific mouse IgE (1 µg/mL) for 16 hours.[1]

-

Inhibitor Treatment: Wash the cells with HEPES-buffered saline containing 0.1% BSA.[1] Incubate the cells with varying concentrations of this compound (1-30 µM) for 30 minutes at 37°C.[1]

-

Antigen Challenge: Stimulate the cells with DNP-BSA (30 ng/mL) for 30 minutes at 37°C to induce degranulation.[1]

-

Sample Collection: Centrifuge the plate and collect the supernatant. To measure total β-hexosaminidase release, lyse unstimulated cells with 0.1% Triton X-100.[1]

-

Enzymatic Reaction: Incubate 20 µL of the supernatant or cell lysate with 20 µL of 1 mM pNAG for 1 hour at 37°C.[1]

-

Measurement: Stop the reaction and measure the absorbance at 405 nm. The percentage of β-hexosaminidase release is calculated as the ratio of the absorbance of the supernatant to the total absorbance from the lysed cells.

In Vivo Passive Cutaneous Anaphylaxis (PCA) in Mice

This protocol details the induction and assessment of a localized anaphylactic reaction in the skin of mice.

Materials:

-

Mice (e.g., BALB/c)

-

DNP-specific IgE

-

DNP-HSA (antigen)

-

This compound

-

Evans blue dye

-

Saline

Procedure:

-

Sensitization: Intradermally inject one ear of each mouse with DNP-specific IgE (e.g., 20 ng in 20 µL of saline).[5] The other ear can be injected with saline as a control.

-

Inhibitor Administration: After 24 hours, administer this compound (e.g., 5 mg/kg) intravenously.[3]

-

Antigen Challenge and Dye Injection: 30 minutes after inhibitor administration, intravenously inject a solution of DNP-HSA (e.g., 100 µg) mixed with Evans blue dye (e.g., 1% in saline).[6]

-

Assessment of Vascular Permeability: After a set time (e.g., 30 minutes), euthanize the mice and excise the ears.[6]

-

Dye Extraction and Quantification: Extract the Evans blue dye from the ear tissue using formamide or KOH.[5] Quantify the amount of extravasated dye by measuring the absorbance at a specific wavelength (e.g., 620 nm). A reduction in dye extravasation in the this compound-treated group compared to the control group indicates inhibition of the anaphylactic reaction.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium levels in RBL-2H3 cells using the fluorescent indicator Fura-2 AM.

Materials:

-

RBL-2H3 cells

-

DNP-specific IgE

-

DNP-BSA

-

This compound

-

Fura-2 AM

-

HEPES-buffered saline

-

Pluronic F-127 (optional)

-

Probenecid (optional)

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Sensitization: Sensitize RBL-2H3 cells with DNP-specific IgE as described in the degranulation assay protocol.

-

Dye Loading: Incubate the sensitized cells with Fura-2 AM (e.g., 1-5 µM) in HEPES-buffered saline for 30-60 minutes at 37°C.[7][8] Pluronic F-127 can be used to aid in dye solubilization, and probenecid can be added to prevent dye leakage.[7]

-

Inhibitor Treatment: Wash the cells and incubate with this compound at the desired concentrations for 30 minutes.

-

Measurement of Calcium Levels: Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 505 nm.[7] The ratio of the fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.

-